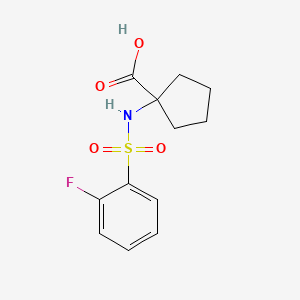
N,8-dimethylchroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,8-dimethylchroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a chroman ring system with methyl groups at the N and 8 positions and an amine group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,8-dimethylchroman-4-amine can be achieved through several synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N,8-dimethylchroman-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromanone derivatives, while reduction reactions can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
N,8-dimethylchroman-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities . The compound is also used in the development of new drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N,8-dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, chromanone analogs have been shown to target pteridine reductase-1, leading to significant inhibition of parasitic activity . Further research is needed to fully elucidate the molecular targets and pathways involved in the action of this compound.
Comparación Con Compuestos Similares
N,8-dimethylchroman-4-amine can be compared with other similar compounds, such as 7,8-dimethylchroman-4-amine and 6-chloro-2,3-dihydro-2,2-dimethylchromen-4-one . These compounds share a similar chroman ring structure but differ in the position and type of substituents. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
List of Similar Compounds:- 7,8-dimethylchroman-4-amine
- 6-chloro-2,3-dihydro-2,2-dimethylchromen-4-one
- 2-amino-3,8-dimethylquinoline hydrochloride
- 2,2,8-trimethylchroman-4-one
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-9-10(12-2)6-7-13-11(8)9/h3-5,10,12H,6-7H2,1-2H3 |
Clave InChI |
VAFODZCPNWYTNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(CCO2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)
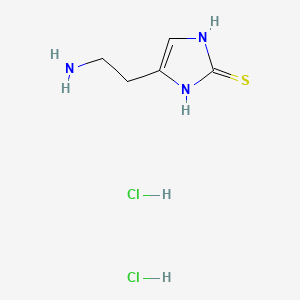
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
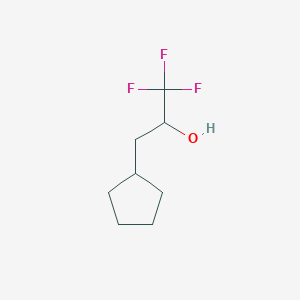
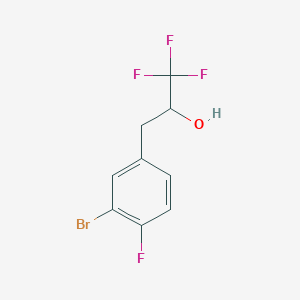


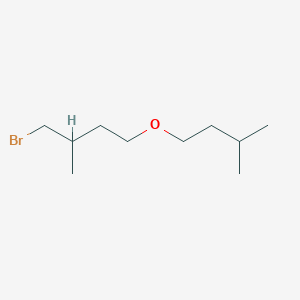
![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
